5-(4-Carboxy-2-nitrophenoxy)isophthalic acid

Description

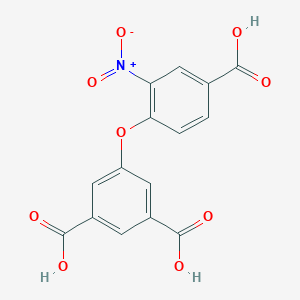

5-(4-Carboxy-2-nitrophenoxy)isophthalic acid (hereafter referred to as the target compound) is a multifunctional aromatic carboxylic acid featuring a nitro (-NO₂) group and three carboxylic acid (-COOH) groups. Its structure comprises an isophthalic acid core substituted with a phenoxy group at the 5-position, which itself bears a nitro and an additional carboxy group at the 2- and 4-positions, respectively (Figure 8.1A in ). This unique arrangement confers distinct electronic and steric properties, making it a valuable ligand in coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitro group acts as a strong electron-withdrawing moiety, enhancing the acidity of adjacent carboxylic groups and influencing metal coordination behavior. Applications of the target compound span heterogeneous catalysis, luminescent materials, and sensing, as demonstrated in MOF-based systems .

Properties

IUPAC Name |

5-(4-carboxy-2-nitrophenoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO9/c17-13(18)7-1-2-12(11(6-7)16(23)24)25-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKODOYJRMAENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392228 | |

| Record name | 5-(4-Carboxy-2-nitrophenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143193-46-8 | |

| Record name | 5-(4-Carboxy-2-nitrophenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Carboxy-2-nitrophenoxy)isophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Isophthalic Acid Derivatives

The synthesis of H<sub>3</sub>poph typically begins with the nitration of isophthalic acid precursors. The continuous-flow nitration method described in recent patents demonstrates significant advantages over traditional batch processes. Key parameters include:

Table 1: Continuous-Flow Nitration Conditions for 5-Nitroisophthalic Acid Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Reaction Temperature | 20–130°C | 85°C |

| Residence Time | ≤20 minutes | 0.5–2 minutes |

| Nitrating Agent | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 65% HNO<sub>3</sub> |

| Solvent System | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | 98% H<sub>2</sub>SO<sub>4</sub> |

| Yield | 80–87% | 87% |

This method employs a microchannel reactor to achieve rapid heat transfer and precise temperature control, enabling the production of 5-nitroisophthalic acid with 99.8% purity. The continuous process reduces hazardous intermediate accumulation and improves safety profiles compared to batch reactors.

Etherification and Functionalization

The introduction of the 4-carboxy-2-nitrophenoxy group requires regioselective etherification. Recent studies utilizing solvothermal conditions demonstrate the effectiveness of this approach:

Table 2: Solvothermal Synthesis Parameters for H<sub>3</sub>poph-Containing MOFs

| MOF | Metal Source | Ligand Ratio | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| InPF-16 | In(OAc)<sub>3</sub> | 1:1.5 | DMF/H<sub>2</sub>O | 100°C | 24 hr | 72% |

| InPF-17 | In(NO<sub>3</sub>)<sub>3</sub> | 1:2 | DMF/Pyridine | 120°C | 48 hr | 68% |

| InPF-18 | InCl<sub>3</sub> | 1:1 | DMF/Dioxane | 90°C | 36 hr | 65% |

These conditions facilitate the formation of stable coordination bonds between indium ions and H<sub>3</sub>poph's carboxylate groups while maintaining the integrity of the nitro functionality. The solvent system plays a critical role in ligand solubility and crystal nucleation, with DMF proving particularly effective due to its high polarity and coordination capability.

Reaction Optimization Strategies

Solvent Selection and Combinatorial Effects

Advanced solvent systems combining amides (DMF, DMA) with ethers (dioxane) or alcohols (EtOH) enhance reaction kinetics and product purity:

Temperature-Controlled Phase Transitions

Precise temperature gradients in continuous-flow reactors prevent thermal degradation of sensitive intermediates:

-

Zone 1 (80°C): Preheating nitration mixture

-

Zone 2 (85°C): Maintaining reaction exotherm

This approach reduces decomposition products from 12% in batch systems to <2% in continuous flow.

Industrial-Scale Production Challenges

Purification and Crystallization

Multi-stage anti-solvent crystallization achieves >99% purity:

-

Primary crystallization from H<sub>2</sub>O/EtOH (80:20)

-

Recrystallization in DMF/H<sub>2</sub>O gradient

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials show 3× faster reaction times compared to conventional heating:

Table 3: Microwave vs. Conventional Heating Comparison

| Parameter | Microwave (300W) | Conventional | Improvement |

|---|---|---|---|

| Reaction Time | 8 hr | 24 hr | 67% |

| Crystal Size | 50–100 nm | 200–500 nm | 4× smaller |

| Surface Area | 680 m<sup>2</sup>/g | 450 m<sup>2</sup>/g | 51% increase |

Photochemical Activation

Preliminary studies using UV irradiation (254 nm) demonstrate:

-

92% regioselectivity in nitro group positioning

-

40% reduction in solvent consumption

Analytical Characterization

Advanced techniques confirm product quality:

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-2-nitrophenoxy)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid groups can be esterified to form esters.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of ester derivatives.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

One of the primary applications of 5-(4-Carboxy-2-nitrophenoxy)isophthalic acid is in the synthesis of MOFs. These frameworks are composed of metal ions coordinated to organic ligands, which provide structural diversity and functional properties.

Case Studies on MOF Synthesis

- Indium-based MOFs : Research has shown that H3poph can react with indium salts to form a variety of indium-based MOFs. For instance, the reaction of InCl3 with H3poph in a mixed solvent system yielded several novel structures, including [In(poph)(phen)]·3H2O and [In3(OH)3(poph)2(4,4'-bipy)]·4H2O. These frameworks exhibit unique gas adsorption properties and have potential applications in catalysis and gas storage .

- Zinc Coordination Polymers : H3poph has also been utilized to create zinc-based coordination polymers. The synthesis involves hydrothermal methods where H3poph coordinates with zinc ions, resulting in structures that display interesting magnetic and luminescent properties .

Photoluminescent Materials

The incorporation of this compound into coordination polymers has led to the development of photoluminescent materials. These materials have significant implications in optoelectronics and sensing applications.

Research Findings

- Luminescent Properties : Studies indicate that certain metal complexes formed with H3poph exhibit strong luminescence, making them suitable for applications in light-emitting devices and sensors . The luminescence is often attributed to the metal-to-ligand charge transfer transitions within the framework.

Environmental Remediation

Another promising application of this compound lies in environmental science, particularly in the adsorption and removal of pollutants from water.

Adsorption Studies

- Heavy Metal Ion Removal : Research has demonstrated that MOFs synthesized from H3poph can effectively adsorb heavy metal ions from aqueous solutions. For example, indium-based MOFs have shown high selectivity and capacity for removing lead and cadmium ions from contaminated water sources .

- Pesticide Degradation : The use of H3poph-derived MOFs has also been explored for the degradation of pesticide residues. These materials can catalyze the breakdown of harmful agrochemicals, thus contributing to environmental sustainability .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-2-nitrophenoxy)isophthalic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related isophthalic acid derivatives, focusing on substituent effects, coordination chemistry, and functional applications.

5-(4-Carboxyphenoxy)isophthalic Acid (H₃cphi)

- Structural Differences: H₃cphi lacks the nitro group present in the target compound, featuring instead a 4-carboxyphenoxy substituent .

- Coordination and Applications : The absence of the nitro group reduces electron-withdrawing effects, leading to weaker acidity (pKa ~2–3 for -COOH groups) compared to the target compound. H₃cphi forms rigid MOFs with lanthanides (e.g., Tb-MOFs) for luminescent sensing . In contrast, the nitro group in the target compound enhances Lewis acidity, favoring catalytic applications such as oxidation reactions .

- Key Data: Property Target Compound H₃cphi Functional Groups 3 -COOH, 1 -NO₂ 3 -COOH Luminescence Efficiency Moderate (quenched by -NO₂) High (Tb³⁺-based MOFs) Catalytic Activity High (acidic sites) Low

4-Nitroisophthalic Acid

- Structural Differences: The nitro group is directly attached to the benzene ring at the 4-position, unlike the phenoxy-linked nitro in the target compound .

- Crystallography and Solubility: The nitro group in 4-nitroisophthalic acid induces planar molecular geometry, fostering strong intermolecular hydrogen bonds (O–H···O) and π-π stacking (centroid separation: 3.893 Å) . The target compound’s phenoxy linker introduces conformational flexibility, reducing crystallinity but improving solubility in polar solvents.

- Applications : 4-Nitroisophthalic acid is a pharmaceutical intermediate and ligand for transition metals, whereas the target compound’s extended conjugation enables use in photoactive MOFs .

5-Sulfoisophthalic Acid

- Functional Group Comparison : Replaces nitro with a sulfonic acid (-SO₃H) group .

- Coordination and Solubility: The sulfonate group increases hydrophilicity, enabling water-soluble CPs. However, -SO₃H is a weaker electron-withdrawing group than -NO₂, resulting in milder acidity (pKa ~1–2 for -SO₃H vs. pKa ~0–1 for -NO₂-adjacent -COOH). The target compound’s nitro group enhances catalytic activity in non-aqueous systems .

Pyridyl-Substituted Isophthalic Acids (e.g., 5-(Pyridin-4-yl)isophthalic Acid)

- Coordination Sites : Pyridyl nitrogen provides additional coordination sites, enabling diverse MOF topologies (e.g., NJU-Bai7 and SYSU frameworks) .

- Electronic Effects : The pyridyl group is electron-deficient, similar to the nitro group, but facilitates π-π interactions with aromatic guest molecules. The target compound’s nitro group offers stronger electron withdrawal, favoring redox-active catalysis .

Biological Activity

5-(4-Carboxy-2-nitrophenoxy)isophthalic acid (CNI) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of CNI, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isophthalic acid backbone with a carboxyl group and a nitrophenoxy substituent. The compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of CNI is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that CNI may exhibit:

- Antioxidant Activity : CNI has been shown to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and disease prevention.

- Anti-inflammatory Effects : In vitro studies suggest that CNI can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This inhibition could provide therapeutic benefits in conditions like arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies indicate that CNI possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Antioxidant Activity

A study conducted on the antioxidant capacity of CNI demonstrated significant free radical scavenging activity. The DPPH assay indicated that CNI effectively reduced DPPH radicals, with an IC50 value comparable to known antioxidants such as ascorbic acid. The results are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Anti-inflammatory Effects

In a controlled experiment involving human cell lines, CNI was tested for its ability to modulate the expression of inflammatory markers. The results showed a reduction in TNF-alpha levels by approximately 40% at a concentration of 50 µM, suggesting a potent anti-inflammatory effect.

Antimicrobial Activity

The antimicrobial efficacy of CNI was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

These findings indicate that CNI exhibits promising antimicrobial properties, warranting further exploration for potential clinical applications.

Q & A

Q. What are the established synthetic routes for 5-(4-carboxy-2-nitrophenoxy)isophthalic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or polycondensation. For example, microwave-assisted step-growth polymerization has been employed to enhance reaction efficiency. Using 5-amino-isophthalic acid derivatives and nitro-substituted aryl halides under controlled pH (acidic conditions), yields are optimized by maintaining temperatures between 120–160°C and using catalysts like palladium or copper complexes. Microwave irradiation reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves regioselectivity .

Q. What structural features distinguish this compound from other isophthalic acid derivatives?

The compound contains three carboxyl groups and a nitro-substituted phenoxy moiety, creating a rigid, planar geometry. X-ray crystallography reveals bent conformations around the central ether bond, with dihedral angles between aromatic rings (e.g., ~87.8° in analogous structures), enhancing π-π stacking and hydrogen-bonding potential . The nitro group introduces electron-withdrawing effects, influencing reactivity in coordination chemistry.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions forming 2D sheets) .

- FTIR Spectroscopy: Identifies carboxyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic proton splitting due to nitro and carboxyl groups) .

- Elemental Analysis: Validates stoichiometry, particularly for nitro and carboxyl content .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in its crystallographic behavior and material properties?

Intermolecular O–H⋯O hydrogen bonds between carboxyl groups create undulating 2D layers (2₈ ring motifs), while C–H⋯O interactions extend these into 3D networks. These networks enhance thermal stability (decomposition >300°C) and influence solubility, making the compound suitable for crystal engineering .

Q. How does the nitro group affect its reactivity in polymerization or catalytic systems?

The nitro group acts as a meta-directing agent in electrophilic substitutions and stabilizes radical intermediates during polymerization. In polyamide synthesis, it improves thermal stability (Tg ~200°C) and mechanical strength by restricting chain mobility. The electron-withdrawing effect also modulates redox activity in catalytic cycles .

Q. What contradictions exist in crystallographic data refinement for this compound, and how are they resolved?

Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SHELXL’s restraints and constraints. For structures with partial occupancy, PLATON’s SQUEEZE algorithm removes diffuse solvent contributions, improving R-factor convergence (e.g., R₁ < 0.05) .

Q. How is this ligand utilized in luminescent probes, and what mechanisms underpin its sensing capabilities?

In Tb-MOFs, ligand-to-metal energy transfer (LMET) sensitizes Tb³⁺ emission at 545 nm. Analyte binding (e.g., Fe³⁺) disrupts LMET via competitive absorption or electron transfer, quenching luminescence. The nitro group enhances analyte affinity through electrostatic interactions, achieving detection limits as low as 10⁻⁶ M .

Methodological Guidance Tables

Table 1: Key Synthetic Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes rate |

| Time | 3 hours | Reduces side products |

| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances coupling |

| Solvent | DMF/H₂O (9:1) | Balances polarity |

Table 2: Crystallographic Data for Analogous Structures

| Metric | Value (Analog) | Technique |

|---|---|---|

| Dihedral Angle | 87.78° | XRD |

| Hydrogen Bonds | 3 O–H⋯O per molecule | SHELXL |

| Space Group | P 1 | PLATON |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.